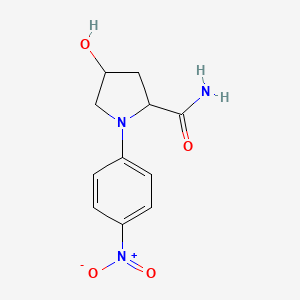
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide, also known as PHCCC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity in the central nervous system.
Mécanisme D'action
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The binding of 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide to the allosteric site of mGluR4 enhances the receptor's response to glutamate, resulting in the inhibition of neurotransmitter release and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
The positive allosteric modulation of mGluR4 by 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects, such as the reduction of dopamine release in the striatum, the modulation of synaptic plasticity, and the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide in lab experiments is its specificity for mGluR4, which allows for the selective modulation of this receptor subtype without affecting other glutamate receptors. However, one of the limitations of using 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide, such as the development of more efficient synthesis methods, the investigation of its therapeutic potential in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of more potent and selective positive allosteric modulators of mGluR4 could lead to the development of novel therapies for various neurological disorders.
Méthodes De Synthèse
The synthesis of 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide involves the condensation of 4-nitrobenzaldehyde with hydroxyproline in the presence of acetic anhydride and acetic acid. The resulting product is then reduced with sodium borohydride to yield 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. The positive allosteric modulation of mGluR4 by 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been shown to reduce the release of dopamine in the striatum, which is implicated in the pathophysiology of Parkinson's disease. Additionally, 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been shown to improve cognitive function in animal models of schizophrenia and reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
4-hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-11(16)10-5-9(15)6-13(10)7-1-3-8(4-2-7)14(17)18/h1-4,9-10,15H,5-6H2,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUVQXRTJGBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)
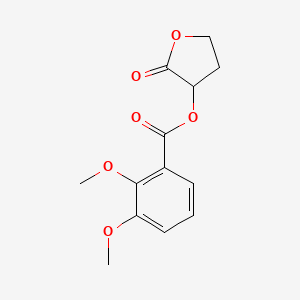
![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)

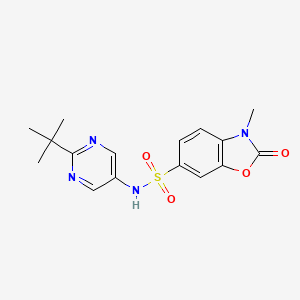
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)
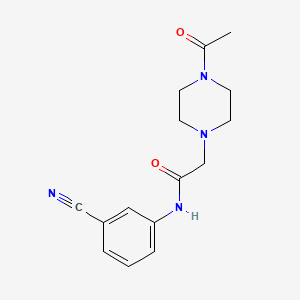
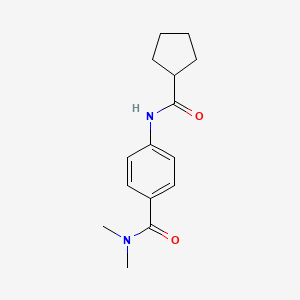

![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)